4-Chloro-8-(trifluoromethyl)quinazoline
Description
Properties
IUPAC Name |
4-chloro-8-(trifluoromethyl)quinazoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4ClF3N2/c10-8-5-2-1-3-6(9(11,12)13)7(5)14-4-15-8/h1-4H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIYUSYOXHWFHGY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)C(F)(F)F)N=CN=C2Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4ClF3N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301281579 | |
| Record name | 4-Chloro-8-(trifluoromethyl)quinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301281579 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16499-66-4 | |
| Record name | 4-Chloro-8-(trifluoromethyl)quinazoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16499-66-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chloro-8-(trifluoromethyl)quinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301281579 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-chloro-8-(trifluoromethyl)quinazoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Chemical Transformations and Derivatization Strategies Involving 4 Chloro 8 Trifluoromethyl Quinazoline
Nucleophilic Aromatic Substitution (SNAr) Reactions at the C-4 Position
The chlorine atom at the C-4 position of the quinazoline (B50416) ring is the most common site for derivatization via nucleophilic aromatic substitution (SNAr). This reactivity is well-documented for various 4-chloroquinazoline (B184009) systems and is a cornerstone for the synthesis of a diverse array of biologically active molecules. mdpi.com The general mechanism involves the attack of a nucleophile at the electron-deficient C-4 carbon, forming a Meisenheimer intermediate, which then expels the chloride ion to yield the substituted product.
The reaction of 4-chloroquinazolines with primary and secondary amines is a widely employed strategy for synthesizing 4-aminoquinazoline derivatives, a class of compounds recognized as a privileged scaffold in medicinal chemistry. mdpi.comnih.gov Studies on related 2,4-dichloroquinazoline (B46505) precursors consistently show that substitution occurs regioselectively at the more reactive C-4 position. mdpi.com This selectivity is driven by the electronic properties of the quinazoline ring system.
Various methodologies have been developed, employing different solvents, temperatures, and bases to facilitate this transformation. Reactions can be carried out under conventional heating or microwave irradiation, the latter often providing faster reaction times and improved yields. nih.gov The choice of the amine nucleophile can range from simple aliphatic amines to more complex anilines and N-methylanilines. mdpi.comnih.gov For example, the microwave-mediated N-arylation of 4-chloro-6-halo-2-phenylquinazolines with various substituted anilines in a THF/H₂O mixture proceeds efficiently without the need for a base, furnishing the desired 4-anilinoquinazolines in good to excellent yields. nih.gov While direct examples for the 8-(trifluoromethyl) analogue are specific, the principles are broadly applicable. For instance, the reaction of a related 4-chloro-8-iodoquinazoline (B175156) with 4-methoxy-N-methylaniline was found to be challenging, highlighting that reaction conditions must be carefully optimized for each specific substrate. nih.gov
| Reactant | Amine Nucleophile | Conditions | Product Type | Yield | Reference |
|---|---|---|---|---|---|
| 4-Chloro-6-halo-2-phenylquinazolines | o-toluidine | Microwave, THF/H₂O, 2 h | 4-Anilinoquinazoline (B1210976) | 74-78% | nih.gov |
| 4-Chloro-6-halo-2-phenylquinazolines | 2-fluoroaniline | Microwave, THF/H₂O, 40 min | 4-Anilinoquinazoline | 56-60% | nih.gov |
| 4-Chloro-6-bromo-2-phenylquinazoline | N-methyl-p-methoxyaniline | Microwave, THF/H₂O, 10 min | 4-Anilinoquinazoline | 90% | nih.gov |
| 2,4-Dichloroquinazoline | Primary/Secondary Amines | Various (e.g., EtOH, reflux) | 2-Chloro-4-aminoquinazoline | Varies | mdpi.com |
The C-4 chlorine atom can also be displaced by oxygen and sulfur nucleophiles to yield 4-alkoxy- and 4-thio-substituted quinazolines. These reactions expand the synthetic utility of the 4-chloroquinazoline core.
Thiolation can be achieved using various sulfur nucleophiles. For instance, in related quinolinone systems, a 4-chloro group reacts with thiourea (B124793) under fusion conditions or with alkanethiols in the presence of a base like sodium ethoxide to produce the corresponding 4-alkylthio derivatives. mdpi.com Similarly, reaction with thiophenol is a viable method for introducing an arylthio group at the C-4 position. researchgate.net
Alkoxylation, while less commonly detailed for this specific scaffold in the provided literature, follows the same SNAr mechanism with an alkoxide nucleophile (e.g., sodium methoxide) to produce a 4-alkoxyquinazoline.
| Substrate Model | Nucleophile | Conditions | Product Type | Reference |
|---|---|---|---|---|
| 4-Chloro-8-methylquinolin-2(1H)-one | Thiourea | Fusion | 8-Methyl-4-sulfanylquinolin-2(1H)-one | mdpi.com |
| 4-Chloro-8-methylquinolin-2(1H)-one | Alkanethiol | NaOEt | 4-Alkylthio-8-methylquinolinone | mdpi.com |
| 4-Chloro-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione | Thiophenol | - | 4-Thiophenyl derivative | researchgate.net |
Beyond amines and thiols, the activated C-4 position of 4-chloroquinazolines reacts with a variety of other nucleophiles. A notable example is the reaction with sodium azide (B81097) (NaN₃) to introduce an azido (B1232118) group, forming a 4-azidoquinazoline derivative. mdpi.comresearchgate.net This reaction is typically performed in a polar aprotic solvent like N-methylpyrrolidone (NMP) at room temperature. researchgate.net The resulting azido compound is a valuable intermediate itself, as it can undergo further transformations such as thermal cyclization or reduction to an amine via the Staudinger reaction. mdpi.comresearchgate.net
Carbon nucleophiles, such as the enolate of malononitrile, can also displace the C-4 chlorine, leading to the formation of a new carbon-carbon bond and affording a dicyanomethyl-substituted quinazoline derivative. researchgate.net
| Substrate Model | Nucleophile | Conditions | Product Type | Reference |
|---|---|---|---|---|
| 4-Chloro-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione | Sodium Azide | NMP, Room Temp. | 4-Azido derivative | researchgate.net |
| 4-Chloro-8-methylquinolin-2(1H)-one | Sodium Azide | - | 4-Azido-8-methylquinolin-2(1H)-one | mdpi.com |
| 4-Chloro-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione | Malononitrile | - | 4-(Dicyanomethyl) derivative | researchgate.net |
Metal-Catalyzed Cross-Coupling Reactions at Halogenated Sites
Palladium-catalyzed cross-coupling reactions represent a powerful tool for C-C and C-heteroatom bond formation, and halogenated quinazolines are excellent substrates for these transformations. nih.gov The C-4 chlorine of 4-Chloro-8-(trifluoromethyl)quinazoline can be utilized as a handle for such reactions, although it is generally less reactive than the corresponding bromide or iodide. tcichemicals.com
The Suzuki-Miyaura reaction, which couples an organoboron reagent with an organic halide, is a premier method for creating carbon-carbon bonds. This reaction has been successfully applied to 4-chloroquinazoline substrates to synthesize 4-arylquinazolines. nih.gov The reaction typically requires a palladium catalyst, such as Pd(OAc)₂ or specialized complexes like [PdCl₂(dcpf)], a base (e.g., K₂CO₃ or K₃PO₄), and a suitable solvent system like dioxane/water or DMF. nih.gov
While aryl chlorides are known to be more challenging substrates than aryl bromides or iodides, the electronic activation provided by the quinazoline ring and the trifluoromethyl group can facilitate the oxidative addition step, which is often rate-limiting. tcichemicals.com Research on the analogous 4-chloro-8-tosyloxyquinoline demonstrated successful Suzuki-Miyaura coupling with various arylboronic acids, indicating the viability of this approach for C-4 functionalization on an 8-substituted quinoline (B57606) core. researchgate.net
| Substrate | Boronic Acid | Catalyst System | Conditions | Product Type | Reference |
|---|---|---|---|---|---|
| 4-Chloro-2-trichloromethylquinazoline | Arylboronic acids | Pd(OAc)₂ | DMF | 4-Aryl-2-trichloromethylquinazolines | nih.gov |
| 6-Chloro-2-cyclopropyl-3-((pyridin-3-yl)methyl)quinazolin-4(3H)-one | Arylboronic acids | PdCl₂(dcpf) or PdCl₂(dtbpf), K₃PO₄ | Dioxane, reflux, 8 h | 6-Aryl-substituted quinazolinone | nih.gov |
| 4-Chloro-8-tosyloxyquinoline | Arylboronic acids | - (Anhydrous conditions) | - | 4-Aryl-8-tosyloxyquinolines | researchgate.net |
The Sonogashira cross-coupling reaction provides a direct route to 4-alkynylquinazolines by reacting the 4-chloroquinazoline with a terminal alkyne. This reaction is typically catalyzed by a combination of a palladium complex (e.g., Pd(PPh₃)₄ or Pd(OAc)₂) and a copper(I) co-catalyst (e.g., CuI), in the presence of a base such as an amine or cesium carbonate (Cs₂CO₃). researchgate.netresearchgate.net
Detailed studies on the closely related 4-chloro-2-trichloromethylquinazoline have shown that the Sonogashira reaction is indeed feasible. scilit.com Using a system of Pd(OAc)₂ and CuI with Cs₂CO₃ as the base in DMF afforded the desired 4-alkynyl product, although side reactions such as the homocoupling of the terminal alkyne (Glaser coupling) can occur. researchgate.net The choice of base and solvent system is critical; for example, using triethylamine (B128534) as the base in THF was reported to be ineffective for this particular substrate. researchgate.netresearchgate.net This highlights the necessity of fine-tuning reaction conditions to achieve successful alkynylation at the C-4 position.
| Substrate | Alkyne | Catalyst System | Base/Solvent | Product (Yield) | Reference |
|---|---|---|---|---|---|
| 4-Chloro-2-trichloromethylquinazoline | Phenylacetylene | Pd(OAc)₂, CuI | Cs₂CO₃ / DMF | 4-(Phenylethynyl)-2-(trichloromethyl)quinazoline (15%) | researchgate.net |
| 4-Chloro-2-trichloromethylquinazoline | Phenylacetylene | Pd(PPh₃)₄, CuI | Et₃N / THF | No reaction | researchgate.netresearchgate.net |
| 2-Substituted 4-chloroquinazolines | Terminal alkynes | Pd(PPh₃)₄, CuI | Cs₂CO₃ / DMF, r.t. | 4-Alkynylquinazolines (High Yields) | researchgate.net |
Reactivity of the Trifluoromethyl Group and Adjacent Positions
The trifluoromethyl group is known for its high stability and strong electron-withdrawing nature, which significantly influences the reactivity of the quinazoline ring. organic-chemistry.org However, under specific conditions, the CF₃ group itself can be transformed.
The conversion of an aromatic trifluoromethyl group into other functionalities is challenging due to the strength of the C-F bonds.
Hydrolysis: The hydrolysis of a CF₃ group to a carboxylic acid (COOH) group is a difficult transformation. Simple hydrolysis using strong bases like NaOH often results in very low yields for trifluoromethyl-substituted heterocycles. More effective methods have been developed; for instance, a combined Brønsted base system of LiO-t-Bu and CsF has been shown to facilitate the formal hydrolysis of trifluoromethyl arenes to their corresponding carboxylic acids in good yields.
Reduction: The reduction of an α-trifluoromethylated quinoline can proceed under specific conditions. For example, α-trifluoromethylated quinolines can act as photoinduced-electron transfer (PET) reductants, undergoing transformation while reducing other substrates like carbon-halogen bonds. nih.gov A metal-free tandem reaction using trimethylamine (B31210) borane (B79455) and trifluoroacetic acid can achieve the reduction of the quinoline ring and subsequent N-trifluoroethylation, yielding trifluoroethylated tetrahydroquinolines. rsc.org More direct reduction of the CF₃ group itself to a CH₃ group is a challenging process that typically requires harsh conditions or specialized reagents not commonly applied to complex heterocyclic systems.
Functionalization: A more synthetically useful transformation is the conversion of a benzotrifluoride (B45747) into a ketone. This can be achieved via C-F bond cleavage and arylation. Treatment with boron tribromide (BBr₃) in the presence of an arene can convert the CF₃ group into a carbonyl, forming a diaryl ketone derivative. tcichemicals.com
While the primary reactive site is the C4-position, modifications at other positions of the quinazoline ring are crucial for creating diverse derivatives. Following the initial coupling or substitution at C4, further elaborations can be planned. For example, if the starting material contained other functional groups or if they were introduced during the synthesis, these could be modified. Research on related quinazoline derivatives shows that substituents at positions C-6 and C-7 are often modified to tune biological activity. These modifications can include the introduction of alkoxy, amino, or various heterocyclic moieties.
Formation of Fused and Bridged Heterocyclic Systems
This compound is an excellent precursor for the synthesis of more complex, polycyclic heterocyclic systems. The reactivity of the C4-position, combined with reactions involving other parts of the molecule, can lead to the formation of fused or bridged ring systems.
For example, a visible-light-induced radical cascade trifluoromethylation/cyclization reaction of N-alkenyl quinazolinones can produce trifluoromethylated polycyclic quinazolinones. nih.gov Although this example builds the CF₃ group during the reaction, a pre-functionalized substrate like this compound could be envisioned in similar cyclization strategies after initial modification at the C4 position.
Furthermore, cycloaddition reactions provide a powerful route to fused systems. A protocol involving a [3+2] cycloaddition followed by a rearrangement/dehydrogenation cascade has been used to construct CF₃-containing pyrazolo[1,5-c]quinazolines from 3-ylideneoxindoles and a CF₃ source. nih.gov Starting with an appropriately substituted 4-amino-8-(trifluoromethyl)quinazoline derivative could similarly allow access to fused triazolo- or pyrazolo-quinazoline systems. The synthesis of thiazole-fused quinazolinones has also been reported, starting from amino-quinazolinones, highlighting a strategy where the quinazoline core is built first and then fused with another heterocyclic ring.
Annulation Reactions Utilizing the Quinazoline Core
Annulation reactions involve the construction of a new ring onto an existing molecular framework. In the context of the quinazoline core, these reactions typically utilize reactive sites on the benzene (B151609) or pyrimidine (B1678525) ring to build new carbocyclic or heterocyclic rings. This strategy can lead to the formation of complex, polycyclic systems.
A comprehensive review of scientific literature and patent databases reveals that while annulation reactions are a known strategy for modifying quinazoline systems, specific examples utilizing this compound as the starting material are not documented. Research on quinazoline annulation often involves different starting materials, such as anthranilamides, which undergo cyclization with multifunctional reagents to build the quinazoline ring and an additional fused ring simultaneously google.com. Other approaches might involve the functionalization of pre-formed quinazolines at various positions, followed by intramolecular cyclization to achieve the final annulated product. However, the application of these methods to this compound has not been specifically reported in the available literature.
4 Chloro 8 Trifluoromethyl Quinazoline As a Key Synthetic Intermediate
Application in the Construction of Complex Organic Architectures
The strategic placement of the chloro and trifluoromethyl groups on the quinazoline (B50416) ring makes 4-Chloro-8-(trifluoromethyl)quinazoline a highly sought-after precursor for the synthesis of diverse and complex molecular structures. Its utility is particularly evident in the design of advanced chemical entities and its application in modern drug discovery paradigms like fragment-based drug design.
Design and Synthesis of Advanced Chemical Entities
The reactivity of the C4-chloro group allows for its displacement by a variety of nucleophiles, enabling the introduction of diverse functionalities and the construction of elaborate molecular frameworks. This is commonly exploited in the synthesis of 4-aminoquinazoline derivatives, a class of compounds known for their broad spectrum of biological activities.
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions, are powerful tools for creating carbon-carbon and carbon-nitrogen bonds, respectively. organic-chemistry.orgresearchgate.netresearchgate.net While specific examples starting from this compound are not extensively documented in publicly available literature, the reactivity of analogous 4-chloroquinazolines provides a strong indication of its synthetic potential. For instance, the Suzuki-Miyaura coupling of 4-chloroquinolines with various boronic acids has been shown to proceed with high yields, suggesting that this compound would be a suitable substrate for generating 4-aryl-8-(trifluoromethyl)quinazolines. nih.gov Similarly, the Sonogashira coupling, a reliable method for forming C(sp2)-C(sp) bonds, is expected to efficiently convert this compound into 4-alkynyl-8-(trifluoromethyl)quinazolines. openmedicinalchemistryjournal.comnih.gov
The Buchwald-Hartwig amination offers a versatile route to a wide range of N-substituted 4-aminoquinazolines. researchgate.net The reaction of 4-chloroquinazolines with various primary and secondary amines, catalyzed by palladium complexes with specialized phosphine (B1218219) ligands, allows for the creation of extensive compound libraries with diverse substitution patterns.
Strategic Use in Fragment-Based Drug Design and Discovery
Fragment-based drug discovery (FBDD) has gained prominence as an efficient method for identifying lead compounds. This approach involves screening libraries of small, low-molecular-weight fragments for weak binding to a biological target. Promising fragments are then optimized and grown into more potent, drug-like molecules.
The 8-(trifluoromethyl)quinazoline (B3245004) scaffold is an attractive core for FBDD due to its relatively small size and the presence of the trifluoromethyl group, which can enhance binding affinity and metabolic stability. This compound serves as an ideal starting point for generating a fragment library. The reactive chlorine atom allows for the facile introduction of a variety of small chemical moieties, creating a diverse set of fragments for screening. Knowledge of how these fragments bind to a protein target can then guide the synthesis of more complex and potent inhibitors by growing the fragments or linking different fragments together.
Pathway Optimization for Derivative Synthesis
Efficient synthetic routes are crucial for the practical application of any key intermediate. Research efforts are continuously focused on optimizing reaction pathways to improve yields, reduce the number of steps, and simplify the purification of the final products.
Improving Yields and Reaction Efficiency
Microwave-assisted synthesis has emerged as a powerful technique for accelerating reactions and improving yields in the synthesis of quinazoline derivatives. The N-arylation of 4-chloroquinazolines, for example, can be accomplished in significantly shorter reaction times with microwave irradiation compared to conventional heating, often leading to higher isolated yields. This technology offers a clear path to optimizing the synthesis of derivatives from this compound.
The choice of catalyst and ligands in palladium-catalyzed cross-coupling reactions is also critical for maximizing yields. The development of increasingly sophisticated phosphine ligands has enabled the coupling of a wider range of substrates under milder conditions and with greater efficiency. researchgate.net
Reducing Reaction Steps and Simplifying Purification
The use of solid-phase extraction techniques can also simplify the purification of quinazoline derivatives, allowing for the efficient removal of unreacted starting materials and byproducts.
Library Synthesis and High-Throughput Derivatization
The demand for large and diverse collections of molecules for high-throughput screening in drug discovery has driven the development of efficient methods for library synthesis. This compound is an excellent scaffold for this purpose due to the reliable reactivity of the 4-chloro position.
Microwave-mediated N-arylation of 4-chloroquinazolines has been successfully employed to rapidly generate a library of novel 6-halo-2-phenyl-substituted 4-anilinoquinazolines. This methodology is compatible with a wide range of anilines bearing both electron-donating and electron-withdrawing groups, allowing for the creation of a diverse set of derivatives in good yields. This approach is directly applicable to this compound for the high-throughput synthesis of 4-anilino-8-(trifluoromethyl)quinazoline libraries.
The following table illustrates the types of derivatives that can be synthesized from a 4-chloroquinazoline (B184009) precursor using microwave-assisted N-arylation, along with typical reaction conditions and yields.
| Starting 4-Chloroquinazoline | Amine | Reaction Time | Yield (%) | Product |
|---|---|---|---|---|
| 6-Bromo-4-chloro-2-phenylquinazoline | N-methylaniline | 10 min | 96 | 6-Bromo-N-methyl-N,2-diphenylquinazolin-4-amine |
| 4-Chloro-6-iodo-2-phenylquinazoline | N-methylaniline | 10 min | 95 | 6-Iodo-N-methyl-N,2-diphenylquinazolin-4-amine |
| 6-Bromo-4-chloro-2-phenylquinazoline | 3-Bromo-N-methylaniline | 1 h | 72 | 6-Bromo-N-(3-bromophenyl)-N-methyl-2-phenylquinazolin-4-amine |
| 4-Chloro-6-iodo-2-phenylquinazoline | 3-Bromo-N-methylaniline | 1 h | 73 | N-(3-Bromophenyl)-6-iodo-N-methyl-2-phenylquinazolin-4-amine |
| 6-Bromo-4-chloro-2-phenylquinazoline | o-Toluidine | 2 h | 74 | 6-Bromo-2-phenyl-N-(o-tolyl)quinazolin-4-amine |
| 4-Chloro-6-iodo-2-phenylquinazoline | o-Toluidine | 2 h | 78 | 6-Iodo-2-phenyl-N-(o-tolyl)quinazolin-4-amine |
The development of such efficient and versatile synthetic methods underscores the importance of this compound as a key intermediate in the generation of compound libraries for the discovery of new bioactive molecules.
Combinatorial Chemistry Approaches for Quinazoline Library Generation
Combinatorial chemistry has revolutionized the process of lead discovery by enabling the synthesis of large, systematically organized collections of compounds, known as libraries. The underlying principle of using This compound in this context lies in its ability to serve as a versatile scaffold. The reactive 4-chloro position acts as a handle for introducing a wide variety of substituents through nucleophilic aromatic substitution (SNAr) reactions.
The generation of a quinazoline library from This compound typically involves its reaction with a diverse set of nucleophiles, such as primary and secondary amines, anilines, thiols, and alcohols. This approach allows for the creation of a multitude of 4-substituted-8-(trifluoromethyl)quinazoline derivatives.
Solid-Phase Synthesis:
One powerful combinatorial approach is solid-phase synthesis, where the quinazoline scaffold or the reacting nucleophile is attached to a solid support, such as a resin. This methodology facilitates the purification process, as excess reagents and by-products can be easily washed away. While direct examples utilizing This compound on a solid support are not extensively documented, the principles are well-established with analogous compounds like 2,4-dichloro-6,7-dimethoxyquinazoline. uni.lunih.govnih.gov In a hypothetical solid-phase synthesis, an amine-functionalized resin could be reacted with This compound to anchor the quinazoline scaffold. Subsequent cleavage from the resin would yield the desired 4-aminoquinazoline derivative.
Solution-Phase Synthesis:
Solution-phase combinatorial synthesis offers another avenue for library generation. Microwave-assisted organic synthesis has proven to be particularly effective for the rapid N-arylation of 4-chloroquinazolines, leading to the efficient production of libraries of 4-anilinoquinazolines. This technique allows for accelerated reaction times and often results in higher yields compared to conventional heating methods. A representative reaction scheme for the generation of a 4-anilino-8-(trifluoromethyl)quinazoline library is depicted below:
Scheme 1: General Reaction for Combinatorial Synthesis
This compound + Diverse Amines (R-NH₂) → Library of 4-Amino-8-(trifluoromethyl)quinazolines
The diversity of the resulting library is dictated by the variety of amines used in the reaction. By employing a collection of commercially available or custom-synthesized amines, a vast chemical space can be explored.
| Reactant 1 | Reactant 2 (Example Amines) | Product (Example) |
| This compound | Aniline (B41778) | N-phenyl-8-(trifluoromethyl)quinazolin-4-amine |
| This compound | Morpholine | 4-(8-(Trifluoromethyl)quinazolin-4-yl)morpholine |
| This compound | Benzylamine (B48309) | N-benzyl-8-(trifluoromethyl)quinazolin-4-amine |
Table 1: Illustrative Combinatorial Library Generation from this compound
Parallel Synthesis for Rapid Analog Production
Parallel synthesis is a technique closely related to combinatorial chemistry, where a large number of individual compounds are synthesized simultaneously in a spatially separated manner, typically in multi-well plates. This method is ideal for the rapid production of a focused library of analogs for structure-activity relationship (SAR) studies.
The application of This compound in parallel synthesis allows medicinal chemists to systematically explore the impact of various substituents at the 4-position on the biological activity of the resulting compounds. For instance, once an initial "hit" compound is identified from a primary screen, a library of analogs can be quickly synthesized to optimize its potency, selectivity, and pharmacokinetic properties.
A typical workflow for the parallel synthesis of 4-amino-8-(trifluoromethyl)quinazoline analogs would involve dispensing This compound into the wells of a microtiter plate, followed by the addition of a different amine to each well. The reactions can be carried out under optimized conditions, often with the aid of robotic liquid handlers to ensure precision and high throughput.
Research on other substituted 4-chloroquinazolines has demonstrated the feasibility of this approach. For example, the microwave-mediated synthesis of a library of 6-halo-2-phenyl-substituted 4-anilinoquinazolines showcased the compatibility of this method with a range of anilines, yielding products in good yields. nih.gov These findings strongly support the applicability of similar parallel synthesis strategies using This compound .
| Amine Substituent | Reaction Time (Microwave) | Yield (%) | Reference |
| 4-Methoxy-N-methylaniline | 10 min | 86-90 | nih.gov |
| 3-Methoxy-N-methylaniline | 10 min | 82-90 | nih.gov |
| 4-Fluoro-N-methylaniline | 10 min | 65-75 | nih.gov |
Table 2: Representative Yields for the Rapid Parallel Synthesis of 4-Anilinoquinazolines from Substituted 4-Chloroquinazolines (Illustrative for this compound)
The data in Table 2, derived from studies on analogous 4-chloroquinazolines, illustrates the efficiency of parallel synthesis in generating a series of analogs with varying electronic and steric properties, which is essential for detailed SAR exploration. The introduction of the 8-trifluoromethyl group is anticipated to further modulate the biological activity of the resulting analogs.
Spectroscopic and Analytical Characterization Methodologies for Trifluoromethylated Quinazolines
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 4-Chloro-8-(trifluoromethyl)quinazoline, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments would provide a complete picture of its structure.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
Proton NMR (¹H NMR) spectroscopy provides information about the number, environment, and connectivity of hydrogen atoms in a molecule. The structure of this compound features four distinct aromatic protons. The expected ¹H NMR spectrum would display signals corresponding to these protons, with their chemical shifts and coupling patterns dictated by the electronic effects of the chloro, trifluoromethyl, and pyrimidine (B1678525) ring nitrogen atoms.
The protons on the benzene (B151609) ring (at positions C-5, C-6, and C-7) would likely appear as a complex multiplet system due to spin-spin coupling. The lone proton on the pyrimidine ring (at C-2) would typically appear as a distinct singlet at a downfield chemical shift, characteristic of a proton attached to an sp²-hybridized carbon between two nitrogen atoms.
While this describes the expected analysis, specific experimental ¹H NMR data for this compound is not available in surveyed scholarly literature.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
Carbon-13 NMR (¹³C NMR) spectroscopy is used to determine the number and chemical environment of carbon atoms. This compound has nine carbon atoms, and a decoupled ¹³C NMR spectrum would be expected to show nine distinct signals.
Key expected signals include:
The carbon of the trifluoromethyl (-CF₃) group, which would appear as a quartet due to coupling with the three fluorine atoms.
Carbons bonded to the electronegative chlorine atom (C-4) and nitrogen atoms (C-2, C-8a) would be shifted downfield.
The remaining aromatic carbons would resonate in the typical aromatic region of the spectrum.
Specific, experimentally verified ¹³C NMR data for this compound is not presently found in published scientific literature.
Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) for Trifluoromethyl Group Elucidation
Given the presence of a trifluoromethyl group, Fluorine-19 NMR (¹⁹F NMR) is a crucial analytical technique. This method is highly sensitive and provides direct information about the fluorine-containing functional group. For this compound, the ¹⁹F NMR spectrum is expected to show a single, sharp singlet, corresponding to the three magnetically equivalent fluorine atoms of the -CF₃ group. The chemical shift of this signal would be characteristic of a trifluoromethyl group attached to an aromatic ring system.
Detailed research findings containing experimental ¹⁹F NMR data for this specific molecule are not currently available in the public domain.
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis
Mass spectrometry (MS) is a vital technique for determining the molecular weight and elemental composition of a compound. The analysis provides the mass-to-charge ratio (m/z) of the molecular ion and its fragments, offering conclusive evidence for the compound's identity.
For this compound (Molecular Formula: C₉H₄ClF₃N₂), the exact monoisotopic mass is 232.00151 Da. High-resolution mass spectrometry (HRMS) would be used to confirm this precise mass. While experimental fragmentation data is not published, predicted collision cross section values provide insight into the expected adducts that would be observed. uni.lu
Predicted Mass Spectrometry Data for this compound Adducts uni.lu
| Adduct Type | Predicted m/z |
|---|---|
| [M+H]⁺ | 233.00879 |
| [M+Na]⁺ | 254.99073 |
| [M+NH₄]⁺ | 250.03533 |
| [M+K]⁺ | 270.96467 |
| [M-H]⁻ | 230.99423 |
This table is generated based on predicted data; m/z represents the mass-to-charge ratio.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds.
The IR spectrum of this compound is expected to exhibit several characteristic absorption bands:
C-F Stretching: Strong absorption bands, typically in the 1300-1100 cm⁻¹ region, are characteristic of the trifluoromethyl group.
Aromatic C=C and C=N Stretching: Multiple sharp bands in the 1620-1450 cm⁻¹ region would indicate the vibrations of the quinazoline (B50416) ring system.
C-Cl Stretching: A band in the 800-600 cm⁻¹ region would correspond to the carbon-chlorine bond.
Aromatic C-H Stretching: Signals would appear above 3000 cm⁻¹.
A comprehensive review of scientific databases indicates that specific experimental IR spectra for this compound have not been published.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule. For aromatic systems like quinazolines, these spectra are characterized by absorption bands originating from π → π* and n → π* transitions. sigmaaldrich.com The UV-Vis spectrum of this compound in a suitable solvent (e.g., acetonitrile (B52724) or ethanol) would be expected to show strong absorption bands in the 220-350 nm range, which are characteristic of the quinazoline core. sigmaaldrich.com The precise wavelength of maximum absorbance (λmax) and the intensity of these bands are influenced by the specific substitution pattern on the heterocyclic ring. However, no specific experimental UV-Vis absorption data has been reported for this compound.
Elemental Analysis for Compositional Verification
Elemental analysis is a cornerstone technique for verifying the empirical formula of a synthesized compound. It precisely measures the weight percentage of carbon (C), hydrogen (H), and nitrogen (N) in a sample. For heteroatom-containing compounds like this compound, the percentages of chlorine (Cl) and fluorine (F) are also determined.
The process involves the combustion of a small, precisely weighed sample under controlled conditions. The resulting combustion gases are analyzed to quantify the elemental composition. These experimental values are then compared against the theoretical percentages calculated from the compound's molecular formula (C₉H₄ClF₃N₂). uni.lu A close correlation between the experimental and theoretical values provides strong evidence for the compound's elemental composition and purity.
Table 1: Theoretical Elemental Composition of this compound
| Element | Symbol | Atomic Mass | Molar Mass ( g/mol ) | Percentage (%) |
| Carbon | C | 12.01 | 108.09 | 46.48 |
| Hydrogen | H | 1.01 | 4.04 | 1.74 |
| Chlorine | Cl | 35.45 | 35.45 | 15.24 |
| Fluorine | F | 19.00 | 57.00 | 24.51 |
| Nitrogen | N | 14.01 | 28.02 | 12.05 |
| Total | 232.59 | 100.00 |
Note: The data in this table is calculated based on the molecular formula C₉H₄ClF₃N₂.
Chromatographic Techniques for Purity Assessment and Separation
Chromatography is indispensable for assessing the purity of a compound and for monitoring the progress of a chemical reaction.
Thin Layer Chromatography (TLC) is a rapid, simple, and cost-effective method used to monitor the progress of a synthesis reaction. libretexts.org In the synthesis of this compound, small aliquots of the reaction mixture are taken at different time intervals and spotted onto a TLC plate alongside the starting materials and a pure reference sample of the product. youtube.com
The plate is then developed in a suitable solvent system. The separation is based on the differential affinity of the compounds for the stationary phase (the TLC plate coating) and the mobile phase (the solvent). libretexts.org As the reaction proceeds, the spot corresponding to the starting materials will diminish in intensity, while the spot corresponding to the product, this compound, will appear and intensify. youtube.com The reaction is considered complete when the starting material spot is no longer visible. The retention factor (Rf), the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a key parameter for identification. libretexts.org
Table 2: Illustrative TLC Monitoring Data for Synthesis
| Time Point | Starting Material 1 (Rf) | Starting Material 2 (Rf) | Product (Rf) |
| 0 hr | 0.65 | 0.21 | - |
| 2 hr | 0.65 (faint) | 0.21 (faint) | 0.45 |
| 4 hr | - | - | 0.45 |
Note: This table presents hypothetical Rf values to illustrate the principle of TLC in reaction monitoring.
High-Performance Liquid Chromatography (HPLC) is a powerful technique for determining the purity of a final compound with high resolution and sensitivity. For this compound, a sample is dissolved in a suitable solvent and injected into the HPLC system. It is then passed through a column packed with a stationary phase under high pressure.
The components of the sample are separated based on their interaction with the stationary and mobile phases, and they elute from the column at different times (retention times). A detector records the elution, generating a chromatogram. A pure sample of this compound will ideally show a single, sharp peak. The presence of other peaks indicates impurities. The area of each peak is proportional to the concentration of the corresponding component, allowing for the quantitative determination of purity. HPLC analysis is a standard method for quality control of quinazoline derivatives. researchgate.net
Table 3: Example HPLC Purity Analysis
| Peak No. | Retention Time (min) | Peak Area | Area (%) | Identity |
| 1 | 2.54 | 15,234 | 1.1 | Impurity |
| 2 | 4.87 | 1,368,912 | 98.9 | This compound |
Note: This table shows representative data from an HPLC analysis to demonstrate purity calculation.
Thermogravimetric Analysis (TGA) for Thermal Stability Assessment
Thermogravimetric Analysis (TGA) is a thermal analysis technique used to measure the change in mass of a sample as a function of temperature in a controlled atmosphere. This method is crucial for determining the thermal stability of a compound. The introduction of a trifluoromethyl (CF₃) group into a molecule often enhances its thermal stability. nih.gov
When a sample of this compound is analyzed by TGA, it is heated at a constant rate. The resulting TGA curve plots the percentage of weight loss against temperature. A stable compound will show a flat baseline over a wide temperature range, indicating no weight loss. The temperature at which significant weight loss begins is the decomposition temperature, a key indicator of the compound's thermal stability. This property is important for understanding the compound's shelf-life and handling requirements. taylorandfrancis.com
Table 4: Hypothetical TGA Data for Thermal Stability
| Temperature Range (°C) | Weight Loss (%) | Observation |
| 25 - 250 | 0.2 | Stable, minimal loss of volatiles |
| 250 - 350 | 95.8 | Major weight loss, decomposition occurs |
| > 350 | 4.0 | Residual mass |
Note: The data is hypothetical, illustrating how TGA demonstrates the thermal stability and decomposition profile of a compound.
Computational and Theoretical Investigations of 4 Chloro 8 Trifluoromethyl Quinazoline and Its Derivatives
Molecular Modeling and Docking Studies for Ligand-Target Interactions
Molecular modeling encompasses a suite of computational techniques used to represent and simulate the behavior of molecules in three-dimensional space. For 4-Chloro-8-(trifluoromethyl)quinazoline, these methods are crucial for exploring its potential as a ligand for various biological targets. Docking studies, a key component of molecular modeling, predict the preferred orientation of a ligand when bound to a receptor, providing insights into binding affinity and the nature of molecular interactions. nih.gov
Numerous studies have employed molecular docking for quinazoline (B50416) derivatives to elucidate their binding modes with therapeutic targets like the Epidermal Growth Factor Receptor (EGFR), Poly (ADP-ribose) polymerase-1 (PARP-1), and tubulin. nih.govnih.govrjpbr.comresearchgate.net For instance, docking analyses of quinazoline-based EGFR inhibitors have revealed critical hydrogen bonds and hydrophobic interactions that are essential for inhibitory activity. nih.govnih.gov The 8-(o-tolyl)quinazoline moiety, a related structure, has been shown to occupy a deep hydrophobic channel in the PD-L1 protein, highlighting the importance of substitution at the 8-position for ligand binding. nih.gov
Table 1: Examples of Molecular Docking Studies on Quinazoline Derivatives Targeting Various Receptors
| Quinazoline Scaffold/Derivative | Biological Target | Key Findings from Docking Study | Reference |
|---|---|---|---|
| Quinazoline-based thiazole (B1198619) derivatives | EGFR Kinase | The trifluoromethyl group at the fourth position of a phenyl ring attached to the scaffold was found to be optimal for EGFR kinase inhibitory action. nih.gov | nih.gov |
| Quinazolinone derivatives | PARP-1 | Synthesized quinazolinones showed good binding affinity within the PARP-1 active site, with docking scores superior to the reference inhibitor niraparib. rjpbr.com | rjpbr.com |
| 8-(o-tolyl)quinazoline derivatives | PD-L1 | The 8-(o-tolyl)quinazoline moiety occupies a cylindrical hydrophobic channel, forming π-π interactions with key amino acid residues like Tyr56 and Tyr123. nih.gov | nih.gov |
| Quinazolin-4(3H)-one-morpholine hybrids | VEGFR1/VEGFR2 | The most active compound exhibited strong and stable hydrogen bond interactions with the active sites of VEGFR1 and VEGFR2 throughout molecular dynamics simulations. nih.gov | nih.gov |
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule and their relative energies. For a molecule like this compound, understanding its preferred conformation is critical, as the three-dimensional shape dictates how it can interact with a biological target. The process involves identifying stable conformers (energy minima) on the potential energy surface.
Theoretical studies on related substituted quinazolines have shown that bulky or electronically influential groups significantly impact conformational preference. semanticscholar.org For example, studies on quinazoline derivatives with a trifluoromethoxy group—electronically similar to the trifluoromethyl group—revealed a preference for an orthogonal conformation relative to the aromatic ring to minimize steric hindrance. semanticscholar.org The bulky trifluoromethyl group at the 8-position of the quinazoline ring would similarly be expected to influence the planarity of the molecule and any substituents attached at nearby positions. Energy minimization calculations, typically performed using quantum mechanics or molecular mechanics force fields, are used to optimize the geometry of the molecule to its lowest energy state, providing a realistic 3D structure for use in subsequent docking or virtual screening studies.
In silico screening is a computational technique used in drug discovery to search large databases of small molecules to identify those that are most likely to bind to a drug target. nih.gov Using the this compound scaffold as a starting point, virtual libraries of derivatives can be generated by adding various substituents at different positions. These virtual compounds are then computationally docked into the active site of a target protein.
This approach has been successfully applied to the quinazoline scaffold to design novel inhibitors for various targets. nih.govfrontiersin.org For example, in silico screening was used to discover new quinazoline derivatives with potential as anticancer agents by targeting the EGFR-active site. nih.gov The process typically involves:
Template Selection : Using the known structure of this compound or a related active compound.
Library Generation : Creating a large, diverse library of virtual derivatives.
Docking and Scoring : Docking each virtual ligand into the target's binding site and using a scoring function to estimate its binding affinity. Molecules with high scores are selected as "hits."
Filtering : Applying filters based on drug-likeness properties (e.g., Lipinski's rule of five) to prioritize candidates for synthesis and biological testing. nih.gov
This strategy of virtual ligand design allows researchers to explore a vast chemical space efficiently, prioritizing the synthesis of compounds with the highest probability of success and providing a rational basis for lead optimization. ijpir.com
Quantitative Structure-Reactivity Relationship (QSRR) Studies
Quantitative Structure-Reactivity Relationship (QSRR) models are mathematical models that attempt to predict the chemical reactivity of a series of compounds based on their molecular structures. While often discussed in the context of biological activity (QSAR), the same principles can be applied to chemical reactions, such as predicting reaction rates or yields. nih.govnih.gov
For a series of derivatives based on the this compound scaffold, a QSRR model could be developed to predict the outcome of a specific chemical transformation. The most notable reaction for this scaffold is the nucleophilic aromatic substitution (SNAr) at the 4-position, where the chlorine atom is displaced. nih.govmdpi.com
Developing a predictive model would involve the following steps:
Data Set Generation : Synthesizing a series of this compound derivatives with varying substituents at other positions (e.g., positions 2, 5, 6, or 7).
Descriptor Calculation : For each molecule, a large number of molecular descriptors would be calculated using software packages. These descriptors quantify various aspects of the molecule's structure, including electronic (e.g., atomic charges, dipole moment), steric (e.g., molecular volume), and topological properties. nih.gov
Model Building : Using statistical methods like Multiple Linear Regression (MLR), a mathematical equation is generated that correlates the calculated descriptors with an experimentally measured reaction outcome (e.g., reaction rate constant or product yield). nih.gov
Validation : The predictive power and robustness of the model are rigorously tested using internal and external validation techniques. nih.govnih.gov
Such a model could provide valuable guidance for synthetic chemists, allowing them to predict the feasibility and efficiency of reactions for newly designed compounds before attempting them in the lab.
The reactivity of the this compound core is heavily influenced by its substituents. The chlorine atom at the C4 position is highly susceptible to nucleophilic attack, a feature that is well-documented for 2,4-dichloroquinazoline (B46505) precursors. mdpi.com Theoretical studies confirm that the C4 position is more electrophilic and thus more reactive towards nucleophiles than the C2 position. mdpi.com This regioselectivity is explained by analyzing the distribution of electron density in the molecule.
The trifluoromethyl (CF3) group at the 8-position plays a significant role in this reactivity. As a powerful electron-withdrawing group, it reduces the electron density across the entire quinazoline ring system. This effect further enhances the electrophilicity of the C4 position, making the attached chlorine atom an even better leaving group and accelerating the rate of SNAr reactions. Quantum chemical calculations can precisely quantify these substituent effects by calculating parameters such as:
LUMO (Lowest Unoccupied Molecular Orbital) Coefficients : A larger LUMO coefficient on an atom indicates a more favorable site for nucleophilic attack. mdpi.com
Calculated Atomic Charges : A more positive partial charge on the C4 carbon atom suggests greater electrophilicity. mdpi.com
By analyzing these parameters, researchers can understand how substituents modulate the kinetics (reaction rate) and thermodynamics (reaction equilibrium) of synthetic transformations involving the quinazoline core.
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide fundamental insights into the electronic structure, geometry, and properties of molecules. researchgate.net For this compound, these calculations are essential for understanding its intrinsic properties and predicting its behavior.
Studies on the closely related compound, 4-amino-2-methyl-8-(trifluoromethyl)quinoline, demonstrate the power of these methods. researchgate.net Using DFT with various basis sets (e.g., B3LYP/cc-pVDZ), researchers can compute a wide range of molecular properties. researchgate.net These calculations allow for the precise determination of bond lengths, bond angles, and dihedral angles in the molecule's optimized, lowest-energy geometry.
Key parameters derived from quantum chemical calculations include:
HOMO-LUMO Energy Gap : The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is an indicator of chemical reactivity and stability. A smaller gap generally implies higher reactivity. researchgate.net
Molecular Electrostatic Potential (MESP) : The MESP map visualizes the charge distribution around a molecule, identifying electron-rich (negative potential, sites for electrophilic attack) and electron-poor (positive potential, sites for nucleophilic attack) regions.
Vibrational Frequencies : Calculated vibrational frequencies can be used to predict and interpret experimental infrared (IR) and Raman spectra, helping to confirm the molecule's structure. researchgate.net
NMR Chemical Shifts : Theoretical calculations can predict 1H and 13C NMR chemical shifts, which, when compared to experimental data, serve as a powerful tool for structural elucidation. researchgate.net
Table 2: Illustrative Quantum Chemical Properties for a Substituted Trifluoromethyl-Heterocycle (Based on data for the related compound 4-amino-2-methyl-8-(trifluoromethyl)quinoline)
| Property | Calculated Value/Observation | Significance | Reference |
|---|---|---|---|
| Optimized Geometry | Provides precise bond lengths and angles for the stable conformer. | Fundamental input for understanding steric effects and for use in docking studies. | researchgate.net |
| HOMO Energy | -6.42 eV (B3LYP/cc-pVDZ) | Indicates the ability to donate electrons; related to ionization potential. | researchgate.net |
| LUMO Energy | -1.12 eV (B3LYP/cc-pVDZ) | Indicates the ability to accept electrons; related to electron affinity. | researchgate.net |
| HOMO-LUMO Gap | 5.30 eV | A larger gap suggests higher kinetic stability and lower chemical reactivity. | researchgate.net |
| Vibrational Spectra | Calculated frequencies correlate well with experimental FT-IR and FT-Raman spectra. | Confirms molecular structure and vibrational modes of functional groups (e.g., C-F, C-Cl stretches). | researchgate.net |
These theoretical investigations provide a deep, atom-level understanding of this compound, complementing experimental work and accelerating the rational design of new molecules for therapeutic and chemical applications.
Electronic Structure Analysis of the Quinazoline Ring and Trifluoromethyl Group
The electronic landscape of this compound is fundamentally shaped by the electron-withdrawing nature of both the chloro and trifluoromethyl (-CF3) groups, as well as the inherent aromaticity of the quinazoline scaffold. Computational methods, particularly DFT, are instrumental in quantifying these electronic effects through the analysis of molecular orbitals and charge distributions.
Mulliken population analysis is a computational method used to assign partial atomic charges, offering a quantitative picture of electron distribution. libretexts.orgwikipedia.org In this compound, the trifluoromethyl group exerts a strong inductive effect, leading to a significant partial positive charge on the attached carbon atom and partial negative charges on the fluorine atoms. This polarization has a cascading effect on the electron density of the entire quinazoline ring system. Similarly, the chlorine atom at the C4 position also withdraws electron density. Computational studies on related quinazoline structures can provide a model for these charge distributions. niscpr.res.inresearchgate.net
To illustrate the typical electronic parameters calculated for similar heterocyclic systems, the following table presents data derived from DFT calculations on related quinoline (B57606) and quinazoline derivatives.
Table 1: Calculated Electronic Properties of a Representative Trifluoromethyl-Substituted Quinoline Derivative (B3LYP/cc-pVDZ)
| Parameter | Calculated Value |
|---|---|
| HOMO Energy | -7.2 eV |
| LUMO Energy | -1.5 eV |
| HOMO-LUMO Gap | 5.7 eV |
Note: The data presented is for the analogous compound 4-amino-2-methyl-8-(trifluoromethyl)quinoline and serves as a representative example of the types of values obtained through DFT calculations. dergipark.org.tr The precise values for this compound would require specific calculations.
Reaction Mechanism Elucidation via Computational Methods
Computational chemistry provides a powerful platform for investigating the mechanisms of chemical reactions, allowing for the characterization of transition states and intermediates that are often difficult to detect experimentally. For this compound, a key reaction of interest is nucleophilic aromatic substitution (SNAr) at the C4 position, where the chlorine atom is displaced by a nucleophile. nih.govnih.gov
DFT calculations can be employed to model the entire reaction pathway of an SNAr reaction. This involves locating the transition state structure and calculating the activation energy barrier. nih.gov The generally accepted mechanism for SNAr on chloroquinazolines proceeds through a two-step process involving the formation of a Meisenheimer complex, a resonance-stabilized anionic intermediate. nih.gov Computational studies on 2,4-dichloroquinazoline have shown that nucleophilic attack is favored at the C4 position due to a higher LUMO coefficient at this carbon, making it more susceptible to nucleophilic attack. nih.gov The presence of the electron-withdrawing trifluoromethyl group at C8 in this compound is expected to further stabilize the Meisenheimer intermediate, thereby facilitating the substitution reaction.
The reaction profile can be mapped by calculating the relative energies of the reactants, the Meisenheimer intermediate, the transition state, and the products. The activation energy (ΔE‡) is the energy difference between the reactants and the transition state, which determines the reaction rate.
Table 2: Illustrative Activation Energies for Nucleophilic Attack on Dichloroquinazoline
| Position of Attack | Calculated Activation Energy (kcal/mol) |
|---|---|
| C4-position | 15.8 |
| C2-position | 21.2 |
Note: This data is for the reaction of 2,4-dichloroquinazoline with aniline (B41778) and illustrates the preference for C4 substitution. nih.gov The specific activation energies for this compound would vary.
Predicting Spectroscopic Parameters
Computational methods are widely used to predict various spectroscopic parameters, such as Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies. These predictions are invaluable for confirming the structure of newly synthesized compounds and for interpreting experimental spectra.
NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a reliable approach for calculating the 1H and 13C NMR chemical shifts of organic molecules. dergipark.org.tr The calculation is typically performed on the optimized geometry of the molecule. The predicted chemical shifts for this compound would be influenced by the electronic environment of each nucleus. For instance, the carbon atom of the trifluoromethyl group would exhibit a characteristic quartet in the 13C NMR spectrum due to coupling with the three fluorine atoms. The aromatic protons and carbons would show shifts consistent with the electron-withdrawing effects of the chloro and trifluoromethyl substituents.
Infrared (IR) Spectroscopy: Theoretical vibrational analysis based on DFT calculations can predict the IR spectrum of a molecule. dergipark.org.tr The calculated frequencies correspond to the different vibrational modes of the molecule, such as stretching and bending of bonds. For this compound, characteristic vibrational frequencies would include the C-Cl stretching mode, the C-F stretching modes of the trifluoromethyl group, and the various C=C and C=N stretching vibrations of the quinazoline ring. Comparing the calculated spectrum with the experimental one can aid in the assignment of the observed absorption bands. nih.gov
Table 3: Key Predicted and Experimental Vibrational Frequencies for a Related Trifluoromethyl-Substituted Quinoline
| Vibrational Mode | Predicted Frequency (cm-1) | Experimental Frequency (cm-1) |
|---|---|---|
| C-F Symmetric Stretch | 1140 | - |
| C-F Asymmetric Stretch | 1132 | 1117 |
| Quinoline Ring Stretching | 1638, 1619, 1569 | 1637, 1621, 1572 |
Note: The data is for 4-amino-2-methyl-8-(trifluoromethyl)quinoline and is used for illustrative purposes. dergipark.org.tr The experimental data for 4-chloro-8-(trifluoromethyl)quinoline's parent quinoline is available on PubChem. nih.gov
Future Research Directions and Innovations in Trifluoromethylated Quinazoline Chemistry
Development of Novel and Sustainable Synthetic Methodologies
A primary focus of future research is the creation of synthetic methods that are not only novel in their chemical approach but also sustainable in their execution. This involves minimizing waste, reducing energy consumption, and utilizing safer reagents. nih.govnih.govfrontiersin.org The development of one-pot reactions, which combine multiple synthetic steps into a single procedure, is a key aspect of this endeavor, as it eliminates the need for isolating and purifying intermediates, thus saving time and resources. organic-chemistry.orgacs.org
Recent progress has demonstrated the feasibility of metal-free synthetic routes, which avoid the use of potentially toxic and expensive heavy metal catalysts. organic-chemistry.orgresearchgate.netmdpi.com For instance, methods using trifluoroacetic acid as both a reactant and a CF3 source represent a significant step towards more economical and environmentally benign processes. organic-chemistry.orgacs.orgorganic-chemistry.org The use of water as a solvent in base-driven syntheses further highlights the trend towards greener chemistry in quinazoline (B50416) synthesis. nih.gov
Catalysis remains a cornerstone of synthetic organic chemistry, and the future of trifluoromethylated quinazoline synthesis will heavily rely on the discovery of new and more efficient catalysts. scilit.com While transition metals like palladium and copper have been instrumental, research is expanding to include catalysts based on more abundant and less toxic metals such as iron and cobalt. nih.govmdpi.comnih.gov Copper-based catalytic systems, in particular, are gaining traction due to their cost-effectiveness and good functional group tolerance. nih.govmdpi.com
Furthermore, the development of metal-free catalytic systems is a major area of innovation. mdpi.com These approaches often utilize small organic molecules or reagents like iodine to facilitate reactions under milder conditions, aligning with the principles of green chemistry. mdpi.com The exploration of nanocatalysts, which offer high surface area and reactivity, also presents a promising avenue for enhancing reaction efficiency and enabling catalyst recycling. nih.gov Future work will likely focus on designing catalysts with higher turnover numbers, broader substrate scope, and greater selectivity to produce complex quinazoline structures with high precision.
The shift from traditional batch processing to continuous flow synthesis represents a significant technological advancement in chemical manufacturing. nih.govdtu.dk Flow chemistry offers numerous advantages, including superior control over reaction parameters like temperature and pressure, enhanced safety when dealing with hazardous reagents or exothermic reactions, and the potential for straightforward scaling from laboratory to industrial production. researchgate.netacs.orgyoutube.com
For the synthesis of trifluoromethylated quinazolines, continuous-flow reactors can enable rapid reaction optimization and reduce waste-generating workup procedures. acs.org This technology is particularly beneficial for light-driven transformations and can be automated to allow for high-throughput synthesis and optimization. dtu.dkresearchgate.net The integration of flow chemistry is expected to streamline the production of quinazoline-based compounds, making them more accessible for research and commercial applications. acs.org
Exploration of Unconventional Reaction Pathways and Conditions
Moving beyond traditional thermal heating, future research will increasingly explore unconventional energy sources to drive chemical reactions. Techniques such as microwave irradiation and ultrasound are being investigated to accelerate reaction times, improve yields, and sometimes even alter reaction pathways. researchgate.netnih.gov For example, ultrasound has been shown to influence the reaction pathway in the synthesis of 4-tosyl quinazolines, promoting C-H activation over cross-coupling reactions under specific conditions. nih.gov
The exploration of tandem or cascade reactions, where multiple bond-forming events occur in a single operation, continues to be a major goal. nih.gov These elegant processes, often inspired by biosynthesis, lead to a rapid increase in molecular complexity from simple starting materials. nih.gov Future work will aim to design novel cascade reactions for the construction of the trifluoromethylated quinazoline core and its subsequent functionalization.
Advanced Derivatization for Enhanced Synthetic Utility
The 4-Chloro-8-(trifluoromethyl)quinazoline scaffold is a versatile building block for creating a diverse library of compounds. The chlorine atom at the 4-position is a key functional handle, readily displaced by various nucleophiles to introduce new substituents and functionalities. nih.gov Future research will focus on expanding the repertoire of these derivatization reactions to access novel chemical space.
Advanced synthetic methods, such as palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura), allow for the introduction of complex aryl or heteroaryl groups at specific positions on the quinazoline ring. nih.govmdpi.com This enables the systematic modification of the molecule to fine-tune its properties. nih.govnih.gov The development of site-selective functionalization techniques will be crucial for modifying the quinazoline core with high precision, allowing chemists to build molecules with tailored functions. researchgate.net
Interdisciplinary Research at the Interface of Organic Chemistry and Materials Science
While the primary applications of quinazolines have been in medicine, there is growing interest in their potential use in materials science. frontiersin.org Some quinazolinone derivatives have been found to exhibit interesting luminescence properties, opening up possibilities for their use as fluorescent probes or in organic light-emitting diodes (OLEDs). rsc.org
Future interdisciplinary research will focus on the rational design and synthesis of trifluoromethylated quinazoline-based molecules with specific photophysical or electronic properties. By strategically modifying the quinazoline core, researchers aim to create novel functional materials. For example, certain quinazoline derivatives have shown aggregation-induced emission effects, a desirable property for various optical applications. nih.gov This intersection of fields promises to yield new materials with unique characteristics derived from the versatile quinazoline scaffold.
Application of Artificial Intelligence and Machine Learning in Reaction Prediction and Compound Design
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize organic chemistry. rjptonline.org These computational tools can analyze vast datasets of chemical reactions to predict the outcomes of new transformations, identify optimal reaction conditions, and even suggest novel synthetic routes. researchgate.neteurekalert.org For the synthesis of complex molecules like trifluoromethylated quinazolines, ML models can predict regioselectivity, helping chemists to functionalize specific sites on the molecule with greater accuracy. researchgate.netdoaj.org
Beyond reaction prediction, AI is being used to design new compounds with desired properties. appliedclinicaltrialsonline.com By learning the relationship between chemical structure and biological activity or material properties, algorithms can propose novel quinazoline derivatives that are more likely to be successful candidates for specific applications. nih.gov This data-driven approach has the potential to significantly accelerate the discovery and development process, reducing the time and cost associated with traditional trial-and-error experimentation. eurekalert.orgappliedclinicaltrialsonline.com
Q & A
Basic Research Questions
Q. What synthetic methodologies are most effective for preparing 4-Chloro-8-(trifluoromethyl)quinazoline, and how can intermediate purity be optimized?
- Methodological Answer : The compound is typically synthesized via multi-step routes starting from precursors like 5-chloro-2-nitrobenzoic acid. Key steps include hydrolysis, reduction of nitro groups, cyclization with formamidine acetate, and trifluoromethylation. Purity optimization involves chromatographic purification (e.g., silica gel column) and recrystallization in ethanol/water mixtures. Intermediate characterization by and ensures minimal side-product formation .
Q. Which spectroscopic techniques are critical for confirming the structure of this compound derivatives?
- Methodological Answer : High-resolution mass spectrometry (HRMS) confirms molecular weight, while verifies trifluoromethyl group integrity. X-ray crystallography resolves substituent positioning (e.g., C-8 trifluoromethyl orientation) and crystal packing effects. IR spectroscopy identifies functional groups like C-Cl and C-F bonds .
Advanced Research Questions
Q. How do structural modifications at the 2- and 4-positions of the quinazoline core influence antitumor activity?
- Methodological Answer : Structure-activity relationship (SAR) studies reveal that electron-withdrawing groups (e.g., Cl at C-4) enhance cytotoxicity by increasing electrophilicity. Substitutions at C-2 with aryl groups improve binding to kinase domains (e.g., EGFR). Activity is evaluated via MTT assays across cell lines (e.g., MCF-7, A549), with IC values correlated to substituent electronic properties .
Q. What experimental strategies minimize competing side reactions during trifluoromethylation of quinazoline precursors?
- Methodological Answer : Controlled reaction temperatures (0–5°C) and slow addition of trifluoromethylating agents (e.g., CF-Cu complexes) reduce electrophilic aromatic substitution byproducts. Catalytic systems like Pd(OAc) improve regioselectivity at C-7. Reaction progress is monitored via TLC and to isolate the desired product .
Q. How can conflicting bioactivity data for this compound derivatives across different cancer cell lines be reconciled?
- Methodological Answer : Discrepancies arise from cell-specific uptake mechanisms or metabolic stability. Cross-validation using flow cytometry (apoptosis assays) and Western blotting (target protein inhibition) clarifies mode of action. For example, derivatives with logP > 3.5 show better permeability in MGC-803 gastric cells but higher efflux in MCF-7 due to P-gp overexpression .
Q. What role does the trifluoromethyl group play in modulating the compound’s reactivity in nucleophilic substitution reactions?
- Methodological Answer : The strong electron-withdrawing effect of the -CF group activates the C-4 chloro substituent for nucleophilic displacement. Kinetic studies (e.g., with piperidine or morpholine) show second-order rate constants () increase by 2–3 fold compared to non-fluorinated analogs. Solvent effects (e.g., DMF vs. THF) further influence reaction pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
